

Application Notes and Protocols: Fumarate Hydratase-IN-1

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Compound of Interest

Compound Name: Fumarate hydratase-IN-1

Cat. No.: B1139325

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Audience: Researchers, scientists, and drug development professionals.

Topic: Determination of the half-maximal inhibitory concentration (IC₅₀) of **Fumarate hydratase-IN-1** in various cancer cell lines.

Introduction

Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), an aggressive form of kidney cancer.[3][4][5] In FH-deficient cancer cells, the accumulation of fumarate leads to a metabolic shift towards aerobic glycolysis (the Warburg effect) and the stabilization of hypoxia-inducible factor (HIF)-1 α , promoting tumor growth and angiogenesis.[3][6][7]

Fumarate hydratase-IN-1 is a cell-permeable inhibitor of FH. Its antiproliferative activity is particularly pronounced under low-glucose conditions, highlighting its mechanism of targeting cancer cell metabolism.[8][9] This document provides a summary of its inhibitory activity across various cancer cell lines and detailed protocols for determining its IC₅₀ value.

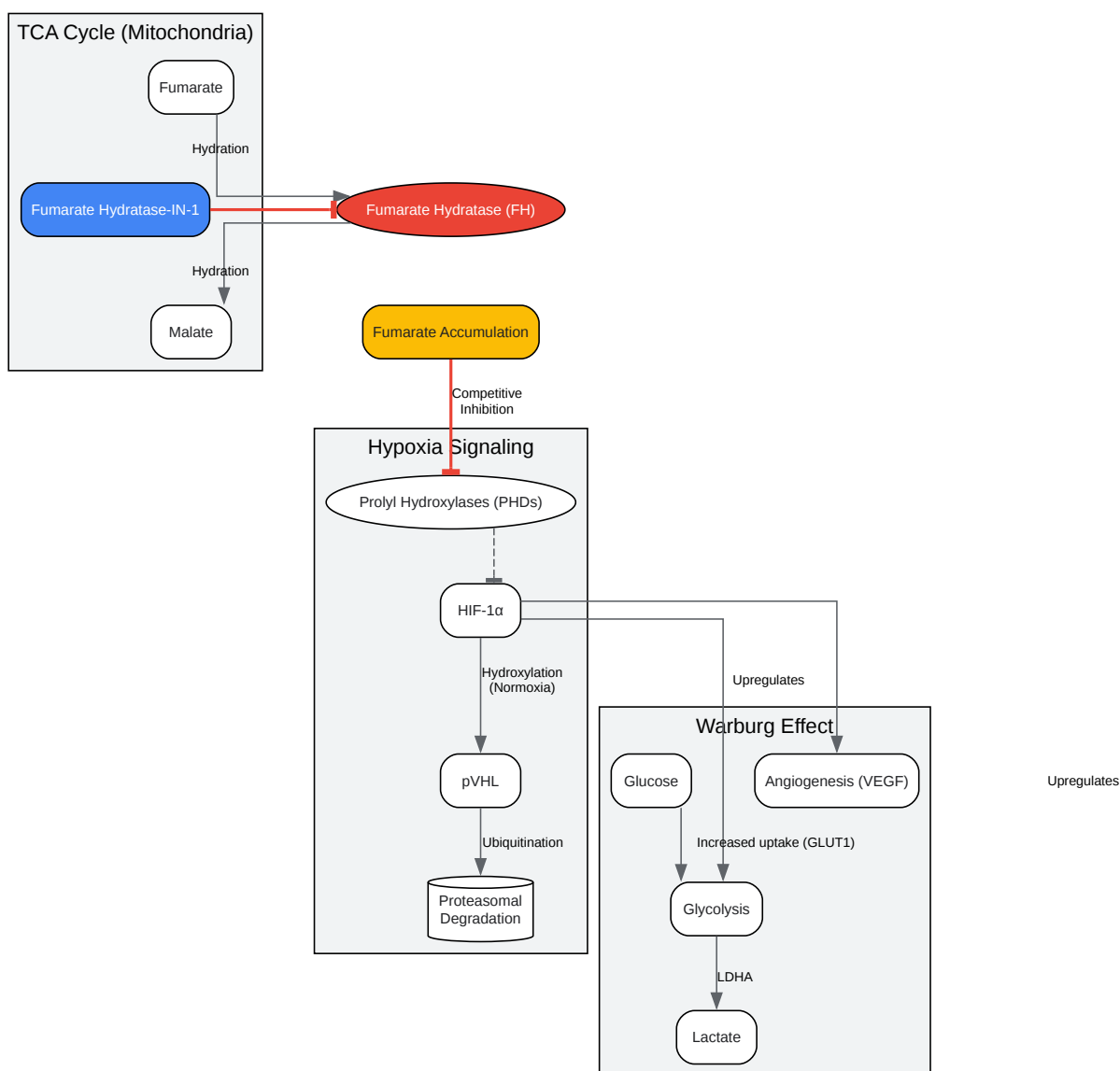
Quantitative Data: IC₅₀ of Fumarate Hydratase-IN-1

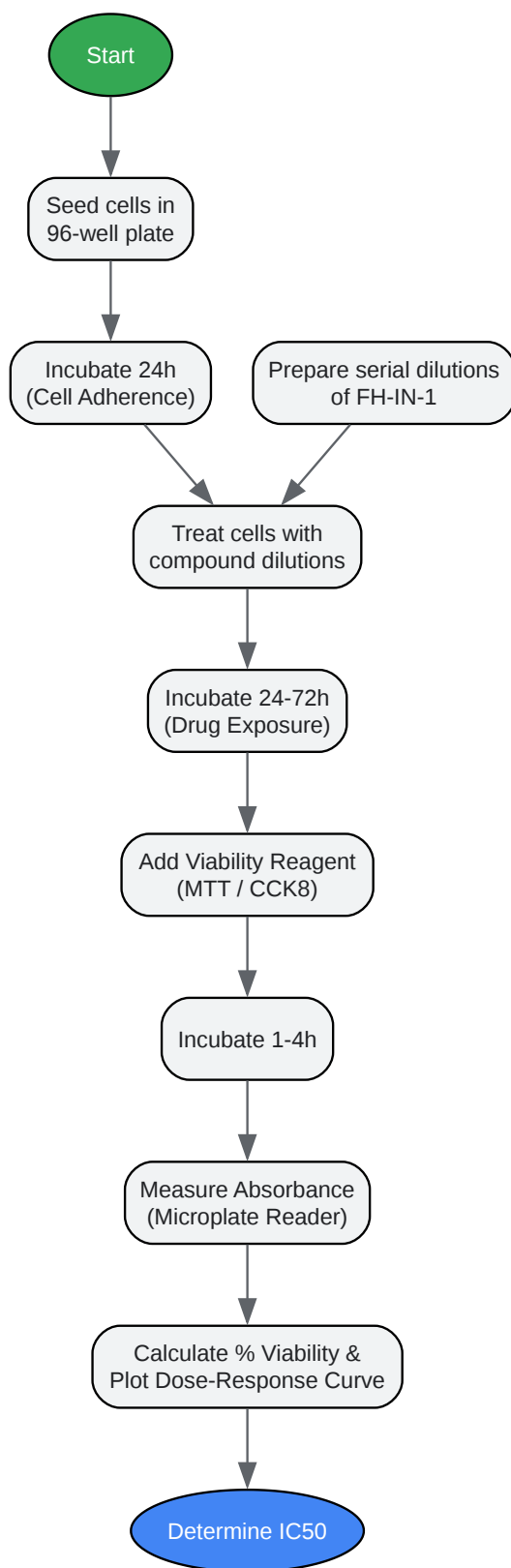
Fumarate hydratase-IN-1 demonstrates broad antiproliferative activity against a range of cancer cell lines. The inhibitory effect is often nutrient-dependent, with higher cytotoxicity observed in the absence of glucose.

Cell Line	Cancer Type	IC50 (μM)	Notes
SW620	Colorectal Cancer	Mean: 2.2	Antiproliferative activity. [10]
ACHN	Kidney Cancer	Mean: 2.2	Antiproliferative activity. [10]
HCT-116	Colorectal Cancer	Mean: 2.2	Antiproliferative activity. [10]
PC3	Prostate Cancer	Mean: 2.2	Antiproliferative activity. [10]
SK-MEL-28	Melanoma	Mean: 2.2	Antiproliferative activity. [10]
SW620	Colorectal Cancer	2.2	Inhibition of Oxygen Consumption Rate (OCR) in the absence of glucose. [8]

Signaling Pathways in FH-Deficient Cancer

Loss of FH function, either through genetic mutation or chemical inhibition by compounds like **Fumarate hydratase-IN-1**, leads to significant metabolic and signaling pathway alterations. The accumulation of fumarate competitively inhibits α -ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs), which are responsible for the degradation of HIF-1 α .[\[6\]](#)[\[7\]](#) This leads to the stabilization of HIF-1 α even under normal oxygen conditions, promoting a pro-cancerous state.





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